Structural Differentiation: Para- vs. Ortho-Benzamide Substitution Pattern
The target compound is the para-substituted isomer (CAS 62113-61-5), structurally distinct from the ortho-substituted isomer N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide (CAS 62113-75-1) . The difference in substitution pattern leads to significant changes in computed molecular properties: the para-isomer has a topological polar surface area (TPSA) of 108.29 Ų and a calculated LogP of 3.39, while the ortho-isomer is expected to exhibit a different TPSA and LogP due to the altered spatial arrangement of the hydroxamic acid group relative to the vinyl-nitrofuran pharmacophore . This positional isomerism is known in medicinal chemistry to affect target binding geometry and pharmacokinetic profiles, although direct comparative IC50 data for this specific pair is not publicly available.
| Evidence Dimension | Molecular geometry and computed physicochemical properties |
|---|---|
| Target Compound Data | TPSA = 108.29 Ų; LogP = 3.39 (para-substituted; CAS 62113-61-5) |
| Comparator Or Baseline | Ortho-isomer: CAS 62113-75-1; altered TPSA and LogP (exact computed values not reported in retrieved sources) |
| Quantified Difference | Positional isomerism confirmed; quantitative TPSA/LogP difference not computed in retrieved sources |
| Conditions | In silico computed properties (ChemSrc database) |
Why This Matters
The para substitution ensures a linear molecular topology that may be critical for engaging specific binding pockets, making the ortho-isomer a non-interchangeable alternative without explicit target-specific validation.
